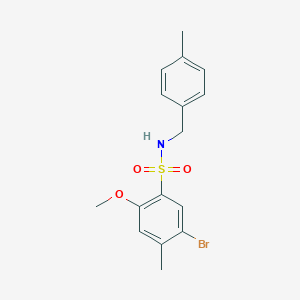![molecular formula C15H20N2O3S B275386 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)
2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid, also known as TACCA, is a chemical compound with potential applications in scientific research. TACCA is a cyclic peptide derivative that has been studied for its ability to inhibit the activity of certain enzymes and proteins. In
Mechanism of Action
The mechanism of action of 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid involves its ability to bind to and inhibit the activity of specific enzymes and proteins. The cyclic peptide structure of 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid allows it to bind to enzymes and proteins with high specificity, which can lead to the inhibition of their activity. Additionally, the benzothiazole group of 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been shown to play a role in its ability to inhibit certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid vary depending on the specific enzyme or protein that it targets. In cancer research, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been shown to inhibit the activity of enzymes that are involved in tumor growth and metastasis, which can lead to a reduction in cancer cell proliferation and migration. In enzyme inhibition studies, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been used to investigate the structure and function of specific enzymes, which can provide insights into their role in biological processes. Additionally, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been used in protein structure analysis to study the interactions between proteins and other molecules, which can help to elucidate their function in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid in lab experiments is its high specificity for certain enzymes and proteins. This allows researchers to investigate the activity of specific molecules in biological processes. Additionally, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been shown to have low toxicity in cell culture studies, which can make it a safer option for in vitro experiments. However, one limitation of using 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid is its relatively low yield in synthesis, which can make it more expensive and time-consuming to produce compared to other compounds.
Future Directions
There are several future directions for research on 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid. One area of interest is the development of 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid analogs with improved potency and selectivity for specific enzymes and proteins. Additionally, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid could be used in combination with other compounds to enhance its therapeutic potential in cancer treatment. Furthermore, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid could be used in protein structure analysis to study the interactions between proteins and other molecules in greater detail. Overall, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has the potential to be a valuable tool for scientific research in a variety of fields.
Synthesis Methods
The synthesis of 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid involves several steps, including the formation of the cyclic peptide and the addition of the benzothiazole group. The process typically involves the use of organic solvents and reagents, as well as purification techniques such as column chromatography. The yield of 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid can vary depending on the specific synthesis method used.
Scientific Research Applications
2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been studied for its potential applications in a variety of scientific research areas, including cancer treatment, enzyme inhibition, and protein structure analysis. In cancer research, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis. In enzyme inhibition studies, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been used to investigate the structure and function of specific enzymes. Additionally, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been used in protein structure analysis to study the interactions between proteins and other molecules.
properties
Molecular Formula |
C15H20N2O3S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H20N2O3S/c18-13(9-5-1-2-6-10(9)14(19)20)17-15-16-11-7-3-4-8-12(11)21-15/h9-10H,1-8H2,(H,19,20)(H,16,17,18) |
InChI Key |
UZJHTVCOPDMNBX-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NC2=NC3=C(S2)CCCC3)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=NC3=C(S2)CCCC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)








![2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)

![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B275353.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B275355.png)
![1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275363.png)